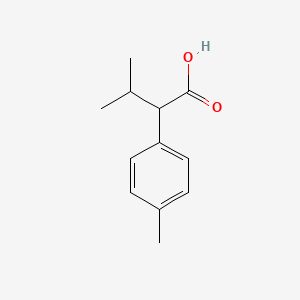

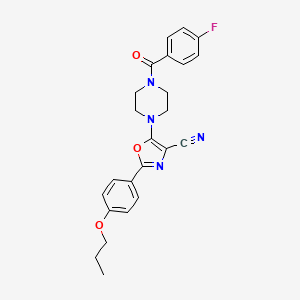

![molecular formula C17H20N6O B2597652 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine CAS No. 2320667-36-3](/img/structure/B2597652.png)

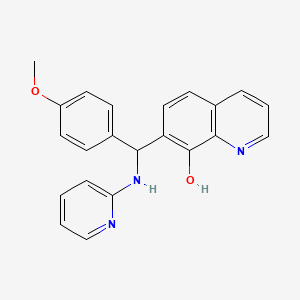

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It is related to a series of compounds that have been studied for their inhibitory effects on receptor tyrosine kinase c-Met . These compounds have high protein kinase selectivity but also broad phosphodiesterase family inhibition, which has been linked to myocardial degeneration in rats .

Molecular Structure Analysis

The molecular formula of the compound is C15H13F3N10, with an average mass of 390.326 Da and a monoisotopic mass of 390.127686 Da . The compound has 10 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a molar refractivity of 93.0±0.5 cm3, and a polar surface area of 93 Å2 . It has a polarizability of 36.9±0.5 10-24 cm3, a surface tension of 68.9±7.0 dyne/cm, and a molar volume of 216.0±7.0 cm3 . The compound has an ACD/LogP of -0.08 and an ACD/LogD (pH 5.5 and 7.4) of 0.00 .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Derivatives of triazole compounds have been synthesized and evaluated for their antimicrobial properties, showing moderate to good activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007; M. Hossain & M. Bhuiyan, 2009).

Antihistaminic Activity

Research on fused pyridazine derivatives incorporating cyclic amines revealed compounds with both antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential applications in treating allergic conditions (M. Gyoten et al., 2003).

Anticonvulsant Activity

The synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives have demonstrated significant anticonvulsant activities, suggesting their potential use in developing treatments for epilepsy (J. Kelley et al., 1995).

Antitumor and Antimicrobial Activities

Novel compounds containing pyrazole and triazolo structures have shown cytotoxic effects against cancer cell lines and antimicrobial activity, highlighting their potential in cancer therapy and infection control (S. Riyadh, 2011).

Herbicidal Activity

Compounds with triazolo[1,5-a]pyridine structures have exhibited excellent herbicidal activity against a broad spectrum of vegetation at low application rates, indicating their utility in agricultural applications (M. Moran, 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-21(9-13-4-3-5-15(8-13)24-2)14-10-22(11-14)17-7-6-16-19-18-12-23(16)20-17/h3-8,12,14H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLYMGPZZWGRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)OC)C2CN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

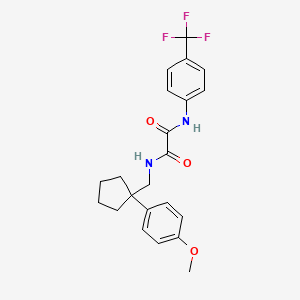

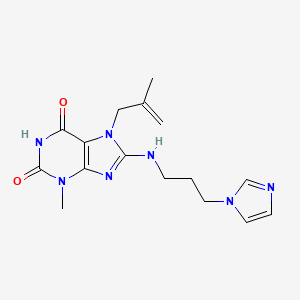

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2597570.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2597573.png)